1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine
Brand Name: Vulcanchem
CAS No.: 515153-87-4
VCID: VC15997979
InChI: InChI=1S/C12H13N3/c13-10-2-3-11-9(7-10)1-4-12(11)15-6-5-14-8-15/h2-3,5-8,12H,1,4,13H2
SMILES:
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine

CAS No.: 515153-87-4

Cat. No.: VC15997979

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine - 515153-87-4

Specification

CAS No. 515153-87-4
Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name 1-imidazol-1-yl-2,3-dihydro-1H-inden-5-amine
Standard InChI InChI=1S/C12H13N3/c13-10-2-3-11-9(7-10)1-4-12(11)15-6-5-14-8-15/h2-3,5-8,12H,1,4,13H2
Standard InChI Key IFAWUDZUCXAMSJ-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1N3C=CN=C3)C=CC(=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecule consists of a 2,3-dihydro-1H-inden-5-amine core, where the indene moiety is partially saturated, reducing aromaticity and introducing conformational flexibility. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is substituted at the N1 position, creating a planar aromatic system that influences electronic properties . Key structural parameters include:

PropertyValueSource
Molecular FormulaC12H13N3\text{C}_{12}\text{H}_{13}\text{N}_3
Molecular Weight199.25 g/mol
CAS Registry Number515153-87-4
IUPAC Name1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine

Spectroscopic Characterization

While explicit spectral data (e.g., NMR, IR) for this compound is limited in public databases, analogs such as Fadolmidine (PubChem CID: 76957627) provide insights. For instance, the 1H^1\text{H}-NMR spectrum of Fadolmidine, which shares a dihydroindene-imidazole scaffold, reveals proton resonances at δ 7.3–7.8 ppm for aromatic hydrogens and δ 3.1–3.5 ppm for methylene groups adjacent to nitrogen . Similar patterns are expected for 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 4-(4-hydroxyphenethyl)-2,3-dihydro-1H-indene and imidazole derivatives under basic conditions. VulcanChem reports yields of 60–75% using potassium hydroxide as a catalyst in dimethylformamide (DMF). Alternative pathways include:

  • Reductive Amination: Reaction of 5-nitro-1-(1H-imidazol-1-yl)-2,3-dihydro-1H-indene with hydrogen gas over palladium catalysts.

  • Cross-Coupling: Suzuki-Miyaura coupling to introduce substituents on the indene or imidazole rings .

Industrial Scalability

Industrial production faces challenges in purifying the dihydroindene intermediate, which tends to oxidize upon exposure to air. Continuous flow reactors and inert atmosphere handling are employed to mitigate degradation, achieving >90% purity in pilot-scale batches .

Comparative Analysis with Analogous Compounds

CompoundStructureKey DifferencesBiological Activity
FadolmidineHydroxyl substituent at C3Selective α2-adrenoceptor agonistVasodilation
IndanazolineAdditional dihydroimidazoleNasal decongestantα-Adrenergic agonism
DDR1 Inhibitors Carboxamide substituentsAnticancerDDR1 kinase inhibition

The absence of a hydroxyl or carboxamide group in 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine likely narrows its receptor selectivity compared to these analogs .

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